molecular formula C31H21ClN2O4 B14149805 7'-chloro-2'-(furan-2-ylcarbonyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indole-3,3'-pyrrolo[1,2-a]quinolin]-2(1H)-one CAS No. 1217651-07-4

7'-chloro-2'-(furan-2-ylcarbonyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indole-3,3'-pyrrolo[1,2-a]quinolin]-2(1H)-one

Cat. No.: B14149805
CAS No.: 1217651-07-4
M. Wt: 521.0 g/mol
InChI Key: MWMJSFKBKYSSKJ-UHFFFAOYSA-N
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Description

1’-Benzoyl-7’-chloro-2’-(2-furanylcarbonyl)-1’,2’-dihydrospiro[3H-indole-3,3’(3’aH)-pyrrolo[1,2-a]quinolin]-2(1H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a combination of indole, quinoline, and furan moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-benzoyl-7’-chloro-2’-(2-furanylcarbonyl)-1’,2’-dihydrospiro[3H-indole-3,3’(3’aH)-pyrrolo[1,2-a]quinolin]-2(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of the indole and quinoline precursors, followed by their spirocyclization. Key steps include:

    Formation of Indole and Quinoline Precursors: These can be synthesized through standard methods such as Fischer indole synthesis and Skraup quinoline synthesis.

    Spirocyclization: The spiro linkage is formed through a cyclization reaction, often involving a Lewis acid catalyst to facilitate the formation of the spiro center.

    Functional Group Modifications: Introduction of the benzoyl, chloro, and furanylcarbonyl groups can be achieved through electrophilic aromatic substitution and acylation reactions.

Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scale-Up of Reactions: Using larger reactors and continuous flow systems to handle the increased volume of reactants.

    Purification Techniques: Employing methods such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1’-Benzoyl-7’-chloro-2’-(2-furanylcarbonyl)-1’,2’-dihydrospiro[3H-indole-3,3’(3’aH)-pyrrolo[1,2-a]quinolin]-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and solvent conditions.

Major Products:

    Oxidized Derivatives: Carboxylic acids, ketones, or aldehydes.

    Reduced Derivatives: Alcohols, amines.

    Substituted Products: Halogenated compounds, amides, thioethers.

Scientific Research Applications

1’-Benzoyl-7’-chloro-2’-(2-furanylcarbonyl)-1’,2’-dihydrospiro[3H-indole-3,3’(3’aH)-pyrrolo[1,2-a]quinolin]-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1’-benzoyl-7’-chloro-2’-(2-furanylcarbonyl)-1’,2’-dihydrospiro[3H-indole-3,3’(3’aH)-pyrrolo[1,2-a]quinolin]-2(1H)-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

    Spiroindolines: Compounds with a spiro linkage involving an indole moiety.

    Quinoline Derivatives: Molecules containing the quinoline structure with various substitutions.

    Furan Compounds: Compounds featuring the furan ring, often with additional functional groups.

Uniqueness: 1’-Benzoyl-7’-chloro-2’-(2-furanylcarbonyl)-1’,2’-dihydrospiro[3H-indole-3,3’(3’aH)-pyrrolo[1,2-a]quinolin]-2(1H)-one is unique due to its combination of indole, quinoline, and furan moieties, along with the specific functional groups attached. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1217651-07-4

Molecular Formula

C31H21ClN2O4

Molecular Weight

521.0 g/mol

IUPAC Name

1'-benzoyl-7'-chloro-2'-(furan-2-carbonyl)spiro[1H-indole-3,3'-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline]-2-one

InChI

InChI=1S/C31H21ClN2O4/c32-20-13-14-23-19(17-20)12-15-25-31(21-9-4-5-10-22(21)33-30(31)37)26(29(36)24-11-6-16-38-24)27(34(23)25)28(35)18-7-2-1-3-8-18/h1-17,25-27H,(H,33,37)

InChI Key

MWMJSFKBKYSSKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(C3(C4N2C5=C(C=C4)C=C(C=C5)Cl)C6=CC=CC=C6NC3=O)C(=O)C7=CC=CO7

Origin of Product

United States

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